molecular formula C10H11NO3 B13588342 1-Isocyanato-4-(2-methoxyethoxy)benzene

1-Isocyanato-4-(2-methoxyethoxy)benzene

Cat. No.: B13588342
M. Wt: 193.20 g/mol
InChI Key: LWLSUHMUZPAKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanato-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, featuring an isocyanate group (-N=C=O) and a methoxyethoxy group (-OCH2CH2OCH3) attached to the benzene ring

Preparation Methods

The synthesis of 1-Isocyanato-4-(2-methoxyethoxy)benzene typically involves the reaction of 4-(2-methoxyethoxy)aniline with phosgene or its derivatives. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial production methods may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically conducted in a controlled environment with appropriate safety measures to handle the toxic intermediates and by-products.

Chemical Reactions Analysis

1-Isocyanato-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Substitution Reactions: The methoxyethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the methoxyethoxy group.

    Polymerization: The compound can be used as a monomer in the production of polyurethanes, where it reacts with polyols to form polymer chains.

Common reagents used in these reactions include alcohols, amines, and water for addition reactions, and strong nucleophiles for substitution reactions. The major products formed depend on the specific nucleophile and reaction conditions.

Scientific Research Applications

1-Isocyanato-4-(2-methoxyethoxy)benzene has several scientific research applications:

    Polymer Chemistry: It is used in the synthesis of polyurethanes, which are valuable materials in the production of foams, coatings, adhesives, and elastomers.

    Materials Science: The compound is used to modify surfaces and create functionalized materials with specific properties, such as hydrophobicity or enhanced mechanical strength.

    Bioconjugation: In biological research, it can be used to link biomolecules through the formation of stable urea bonds, facilitating the study of protein interactions and other biological processes.

Mechanism of Action

The reactivity of 1-Isocyanato-4-(2-methoxyethoxy)benzene is primarily due to the isocyanate group, which is highly electrophilic. This group reacts with nucleophiles to form stable covalent bonds. The mechanism typically involves the nucleophile attacking the carbon atom of the isocyanate group, leading to the formation of an intermediate that rearranges to form the final product.

In polymerization reactions, the isocyanate group reacts with hydroxyl groups of polyols to form urethane linkages, resulting in the formation of polyurethane polymers. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

1-Isocyanato-4-(2-methoxyethoxy)benzene can be compared with other isocyanate compounds, such as:

    4-Methoxyphenyl isocyanate: Similar in structure but lacks the methoxyethoxy group, leading to different reactivity and applications.

    4-Methylphenyl isocyanate: Contains a methyl group instead of the methoxyethoxy group, affecting its physical and chemical properties.

    1,1’-Methylenebis(4-isocyanatobenzene): A dimeric isocyanate used in the production of rigid polyurethane foams and elastomers.

The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and make it suitable for specialized applications in polymer and materials science.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-isocyanato-4-(2-methoxyethoxy)benzene

InChI

InChI=1S/C10H11NO3/c1-13-6-7-14-10-4-2-9(3-5-10)11-8-12/h2-5H,6-7H2,1H3

InChI Key

LWLSUHMUZPAKHP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.